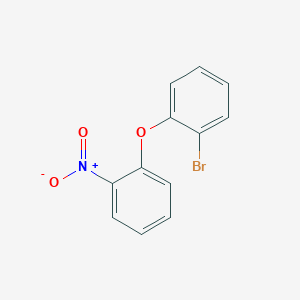
6-Chloro-9-isobutyl-8-methyl-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-isobutyl-8-methyl-9H-purine: is a chemical compound with the molecular formula C10H13ClN4 and a molecular weight of 224.69 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-isobutyl-8-methyl-9H-purine typically involves the chlorination of 8-methyl-9H-purine followed by alkylation with isobutyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the alkylation step may involve the use of isobutyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 6-Chloro-9-isobutyl-8-methyl-9H-purine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 6-azido-9-isobutyl-8-methyl-9H-purine.
Aplicaciones Científicas De Investigación
Chemistry: 6-Chloro-9-isobutyl-8-methyl-9H-purine is used as an intermediate in the synthesis of various purine derivatives, which are important in medicinal chemistry .
Biology and Medicine: Purine derivatives, including this compound, are studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-isobutyl-8-methyl-9H-purine is not well-characterized. as a purine derivative, it may interact with various enzymes and receptors involved in nucleotide metabolism and signaling pathways . The molecular targets and pathways involved would likely depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
- 6-Chloro-8-methyl-9H-purine
- 9H-Purine, 6-chloro-8-methyl-9-(2-methylpropyl)-
Comparison: 6-Chloro-9-isobutyl-8-methyl-9H-purine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives . For example, the presence of the isobutyl group may affect its solubility, reactivity, and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H13ClN4 |
|---|---|
Peso molecular |
224.69 g/mol |
Nombre IUPAC |
6-chloro-8-methyl-9-(2-methylpropyl)purine |
InChI |
InChI=1S/C10H13ClN4/c1-6(2)4-15-7(3)14-8-9(11)12-5-13-10(8)15/h5-6H,4H2,1-3H3 |
Clave InChI |
OAEGDFQOZQCUSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1CC(C)C)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)






![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)




![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
